molecular formula C5H14ClN B1206954 Isopentylamine hydrochloride CAS No. 541-23-1

Isopentylamine hydrochloride

Cat. No. B1206954
CAS RN: 541-23-1
M. Wt: 123.62 g/mol
InChI Key: HOMVDRDAAUYWKL-UHFFFAOYSA-N
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Description

Isopentylamine is an aliphatic amine that is reported to occur in wine and eggs . It is also known as 3-Methylbutan-1-amine .


Molecular Structure Analysis

The molecular structure of Isopentylamine is represented by the linear formula: (CH3)2CHCH2CH2NH2 . The molecular weight is 87.16 .


Physical And Chemical Properties Analysis

Isopentylamine has a boiling point of 95-97 °C and a density of 0.751 g/mL at 25 °C .

Scientific Research Applications

    Chemistry

    Isopentylamine hydrochloride is a chemical compound used in scientific research . It is often used as a reagent in various chemical reactions . The specific methods of application or experimental procedures would depend on the particular chemical reaction being carried out.

    Biology

    Isopentylamine hydrochloride could potentially be involved in biological processes. For instance, it has been identified as a novel defense compound in rice leaves that rapidly increases in response to insect feeding and effectively deters insect herbivores .

    Medicine

    While not directly related to Isopentylamine hydrochloride, its structural analog, Isoprenaline, is a non-selective beta adrenergic receptor agonist used to treat heart block, Adams-Stokes attacks, bronchospasm in anesthesia, cardiac arrest, hypovolemic shocks, septic shock, hypoperfusion, congestive heart failure, and cardiogenic shock .

    Pharmaceuticals

    Solid lipids, which could potentially include Isopentylamine hydrochloride, have their importance in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .

    Material Science

    Isopentylamine hydrochloride might have applications in material science, particularly in the production of solar cell materials .

    Environmental Science

    As mentioned earlier, Isopentylamine hydrochloride has been identified as a novel defense compound in rice leaves that is rapidly induced by herbivore attack and deters insect herbivores .

    Flavors and Fragrances

    Isopentylamine hydrochloride can be used in the creation of flavors and fragrances. It is used in the food and beverage industry, as well as in cosmetics and cleaning products .

    Analytical Chemistry

    Isopentylamine hydrochloride can be used as an analytical standard in various chemical analyses. It can be used in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .

    Synthesis of Other Compounds

    Isopentylamine hydrochloride can be used as a starting material or intermediate in the synthesis of other chemical compounds .

Safety And Hazards

Isopentylamine hydrochloride is a highly flammable liquid and vapor. It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage. It may also cause respiratory irritation .

Relevant Papers

One paper titled “Isopentylamine is a novel defense compound induced by insect feeding in rice” suggests that isopentylamine functions as a new type of plant defense metabolite that is rapidly induced by herbivore attack and deters insect herbivores in rice . This indicates a potential role for Isopentylamine in plant defense mechanisms, which could be an interesting direction for future research.

properties

IUPAC Name

3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.ClH/c1-5(2)3-4-6;/h5H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMVDRDAAUYWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107-85-7 (Parent)
Record name Isopentylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30202439
Record name Isopentylamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopentylamine hydrochloride

CAS RN

541-23-1
Record name 1-Butanamine, 3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isopentylamine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopentylamine hydrochloride
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Record name Isopentylamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbutan-1-amine hydrochloride
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Record name ISOAMYLAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NK Hart, SR Johns, JA Lamberton… - Australian Journal of …, 1970 - CSIRO Publishing
… Evaporation of the acid solution gave a crystalline residue, from which isopentylamine hydrochloride, mp 230-232", m/e 87 (79%, M+), 70 (loo%, base peak), and 55 (58), was isolated …
Number of citations: 39 www.publish.csiro.au
A Lambertos, B Ramos-Molina, D Cerezo… - … et Biophysica Acta (BBA …, 2018 - Elsevier
… In addition, the HPLC chromatograms of the dansylation of authentic isopentylamine hydrochloride and the dansylated products of Gm853 transfected cells were compared. As …
Number of citations: 9 www.sciencedirect.com
A Mir Cerdà - 2020 - diposit.ub.edu
Biogenic amines are often present in different types of food, but they are especially abundant in wines, cheeses, meat and fish as well as in spoiled products. Besides, the presence of a …
Number of citations: 0 diposit.ub.edu

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